molecular formula C7H13NO B13941479 Methanamine, N-cyclohexylidene-, N-oxide CAS No. 58751-78-3

Methanamine, N-cyclohexylidene-, N-oxide

Cat. No.: B13941479
CAS No.: 58751-78-3
M. Wt: 127.18 g/mol
InChI Key: QXDHNAZGAMSFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, N-cyclohexylidene-, N-oxide: is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol It is known for its unique structure, which includes a methanamine group bonded to a cyclohexylidene ring with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanamine, N-cyclohexylidene-, N-oxide can be synthesized through the reaction of N-cyclohexylidenemethanamine with dimethyl carbonate . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the N-oxide functional group. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-cyclohexylidene-, N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Nucleophiles such as or can be used in substitution reactions.

Major Products Formed:

    Oxidation: Further oxidized N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted methanamine derivatives.

Scientific Research Applications

Methanamine, N-cyclohexylidene-, N-oxide has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a reagent in organic synthesis to introduce the N-oxide functional group.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methanamine, N-cyclohexylidene-, N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanamine, N-cyclohexylidene-, N-oxide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its N-oxide functional group, which imparts specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

58751-78-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-methylcyclohexanimine oxide

InChI

InChI=1S/C7H13NO/c1-8(9)7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

QXDHNAZGAMSFHD-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C1CCCCC1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.